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Compound of Interest

Compound Name: BR-cpd7

Cat. No.: B15621463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of BR-cpd7, a selective

Proteolysis Targeting Chimera (PROTAC) designed to degrade Fibroblast Growth Factor

Receptor 1 and 2 (FGFR1/2). The information presented herein is compiled from publicly

available research, offering a detailed look at its chemical structure, biological properties, and

the experimental protocols used for its characterization.

Chemical Structure and Properties
BR-cpd7 is a bifunctional molecule engineered to selectively induce the degradation of FGFR1

and FGFR2 proteins.[1][2][3] As a PROTAC, its structure consists of three key components: a

ligand that binds to the target proteins (FGFR1/2), a ligand that recruits an E3 ubiquitin ligase

(Cereblon, CRBN), and a linker connecting these two moieties.[4]

The FGFR1/2-binding component is derived from the potent pan-FGFR inhibitor BGJ398.[4]

The E3 ligase-recruiting ligand is based on pomalidomide, which engages the CRBN E3 ligase.

[4] These two elements are joined by a rigid piperidine-containing linker.[4]
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Property Value Reference

Molecular Formula C44H48Cl2N11O8+ [4]

High-Resolution Mass

Spectrometry (HRMS) (ESI)

Calculated: 928.2986 [M+H]+,

Found: 928.2990 [M+H]+
[4]

Synthesis
The synthesis of BR-cpd7 is described as a three-step process.[4] The key reagents and

conditions are outlined below:

Step Reagents and Conditions

i
2 (CAS: 79099-07-3), acetic acid, sodium

cyanoborohydride, MeOH, 25°C, 1 hour

ii Trifluoroacetic acid, DCM, 25°C, 1 hour

iii

5,1-methylimidazole, N-

(chloro(dimethylamino)methylene)-N-

methylmethanaminium hexafluorophosphate(V),

N,N-dimethylformamide (DMF), 25°C, 16 hours

Details for the synthesis of BR-cpd7 are available as Supplementary Methods in the cited

primary research publication.[4]

Biological Activity and Mechanism of Action
BR-cpd7 functions by inducing the proteasomal degradation of FGFR1 and FGFR2.[4] This

mechanism of action is distinct from traditional small-molecule inhibitors that only block the

kinase activity of the receptor. By removing the entire protein, BR-cpd7 can potentially

overcome resistance mechanisms associated with kinase inhibition.

In Vitro Activity
BR-cpd7 demonstrates potent and selective degradation of FGFR1/2, leading to the inhibition

of downstream signaling pathways and suppression of tumor cell growth.
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Quantitative Biological Data

Parameter Cell Line(s) Value Reference

Half-maximal

Degradation

Concentration (DC50)

for FGFR1/2

Not specified ~10 nmol/L [1][2][3][5][6]

Half-maximal

Inhibitory

Concentration (IC50)

FGFR1/2-dependent

tumor cells
5 to 150 nmol/L [4]

BR-cpd7 shows minimal antiproliferative activity in cancer cells that do not have FGFR

aberrations, highlighting its selectivity.[4][5][6][7][8]

The antiproliferative effects of BR-cpd7 are comparable to the FGFR inhibitor BGJ398.[4]

Signaling Pathway Inhibition
Ligand-induced activation of FGFR leads to the phosphorylation of FGFR substrate 2 (FRS2),

which in turn activates the MAPK-ERK and PI3K-AKT signaling cascades.[4][8] BR-cpd7
effectively inhibits this signaling pathway by degrading FGFR1/2.[4][5][7] Treatment of DMS114

cells with BR-cpd7 resulted in a significant decrease in the levels of phosphorylated FRS2,

AKT, and ERK.[4][5]

FGFR1/2 signaling pathway and the mechanism of action of BR-cpd7.

In Vivo Antitumor Activity
In a DMS114 xenograft model, BR-cpd7 administered at a well-tolerated dose of 10 mg/kg

demonstrated robust antitumor effects.[5] This was accompanied by the complete depletion of

FGFR1 in the tumor tissue.[4][5]

Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize BR-
cpd7.
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Cell Proliferation Assay
Method: CellTiter-Glo Luminescent Cell Viability Assay.

Procedure: Cancer cell lines with deregulated FGFR1/2 were treated with varying

concentrations of BR-cpd7 for 5 days. Cell proliferation was assessed by measuring the ATP

content, which correlates with the number of viable cells.

Replicates: 3.[4]

Cell Cycle Analysis
Method: Flow Cytometry.

Procedure: DMS114 cells were treated with 100 nmol/L of BR-cpd7 for 48 hours. Cells were

then harvested, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and

analyzed by flow cytometry to determine the distribution of cells in different phases of the cell

cycle.

Replicates: 3.[4]

Immunoblotting (Western Blot)
Protein Extraction and Quantification: Cells were lysed, and the protein concentration in the

supernatant was determined using a Pierce BCA Protein Assay.

Electrophoresis and Transfer: 5 to 10 µg of protein was loaded onto a 4% to 12% Bis-Tris

gel, separated by SDS-PAGE, and transferred to a nitrocellulose membrane.

Antibody Incubation: Membranes were probed with primary antibodies overnight at 4°C,

followed by incubation with HRP-linked secondary antibodies.

Detection: Immunoblots were visualized using a Bio-Rad ChemiDoc imaging instrument.

Antibodies Used:

From Cell Signaling Technologies: anti-rabbit IgG, HRP-linked antibody, Ubiquitin, FLAG,

p-AKT, AKT, p-ERK, ERK.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15621463?utm_src=pdf-body
https://aacrjournals.org/mct/article/23/8/1084/746645/A-Selective-FGFR1-2-PROTAC-Degrader-with-Antitumor
https://www.benchchem.com/product/b15621463?utm_src=pdf-body
https://aacrjournals.org/mct/article/23/8/1084/746645/A-Selective-FGFR1-2-PROTAC-Degrader-with-Antitumor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


From Abcam: FGFR1, FGFR2, FGFR3, GAPDH.

From Affinity: P-FRS2.

Quantification: Signal intensity was quantified using Image Lab software, with GAPDH

serving as a loading control.[4]
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Cell Lysis & Protein Extraction

BCA Protein Assay
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Generalized workflow for immunoblotting experiments.
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Cycloheximide (CHX) Chase Assay
Purpose: To confirm that BR-cpd7 induces post-translational degradation of the target

protein rather than inhibiting its synthesis.

Procedure: DMS114 cells were pre-treated with the protein synthesis inhibitor cycloheximide

(100 µg/mL) for 2 hours. Subsequently, cells were treated with either a vehicle (DMSO) or

100 nmol/L BR-cpd7 for various time points (0.5 to 16 hours). Cell lysates were then

analyzed by immunoblotting to determine the rate of FGFR1 degradation.[4]

TMT-Based Quantitative Proteomics
Method: Tandem Mass Tag (TMT)-based quantitative liquid chromatography-mass

spectrometry (LC/MS-MS).

Procedure: DMS114 cells were treated with DMSO or 100 nmol/L BR-cpd7 for 24 hours.

Cells were harvested, lysed, and approximately 200 μg of total protein from each sample

was digested using a filter-aided sample preparation protocol. The resulting peptides were

labeled with TMT reagents, pooled, and analyzed by LC/MS-MS to identify and quantify

changes in the proteome.[4]

Conclusion
BR-cpd7 is a selective and potent PROTAC degrader of FGFR1/2 with demonstrated anti-

tumor activity in preclinical models. Its mechanism of inducing protein degradation offers a

promising therapeutic strategy for cancers driven by aberrant FGFR1/2 signaling. The detailed

experimental protocols and quantitative data presented in this guide provide a valuable

resource for researchers in the field of targeted protein degradation and cancer drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.medchemexpress.com/br-cpd7.html
https://www.medchemexpress.com/search.html?q=FGFR1%20degrader&ft=&fa=&fp=
https://www.medchemexpress.eu/search.html?q=Fibroblast%20growth%20factor%20receptor&ft=&fa=&fp=
https://www.medchemexpress.eu/search.html?q=Fibroblast%20growth%20factor%20receptor&ft=&fa=&fp=
https://aacrjournals.org/mct/article/23/8/1084/746645/A-Selective-FGFR1-2-PROTAC-Degrader-with-Antitumor
https://www.researchgate.net/publication/380003276_A_Selective_FGFR12_PROTAC_Degrader_with_Antitumor_Activity
https://www.researchgate.net/publication/396757463_Next-generation_isoform-selective_fibroblast_growth_factor_receptor_inhibitors
https://www.researchgate.net/figure/Screening-of-glutarimide-based-degraders-Immunoblot-analysis-of-FGFR2-in-ATEL-FGFR2_fig2_351201956
https://www.researchgate.net/publication/386039606_Pharmacological_and_Biological_Targeting_of_FGFR1_in_Cancer
https://www.benchchem.com/product/b15621463#chemical-structure-and-properties-of-br-cpd7
https://www.benchchem.com/product/b15621463#chemical-structure-and-properties-of-br-cpd7
https://www.benchchem.com/product/b15621463#chemical-structure-and-properties-of-br-cpd7
https://www.benchchem.com/product/b15621463#chemical-structure-and-properties-of-br-cpd7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15621463?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

